Researchers pursuing asymmetric synthesis of pyrrolidin-2-one alkaloids require enantiopure chiral building blocks; racemic or (S)-configured analogs produce incorrect diastereomers. This (R)-α-methylbenzyl-substituted 3-pyrrolin-2-one provides a fixed, non-racemizable chiral environment adjacent to the reactive α,β-unsaturated lactam, directing facial selectivity in conjugate additions and N-acyliminium ion C-C bond formations. • Enables stereoselective synthesis of 4-substituted pyrrolidin-2-ones • Single (R)-enantiomer ensures reproducible diastereoselectivity • Scalable from mg to multi-gram for medchem campaigns
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
CAS No.173541-16-7
Cat. No.B3040218
⚠ Attention: For research use only. Not for human or veterinary use.
N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one (CAS 173541-16-7), also systematically named (R)-1-(1-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one, is a chiral 3-pyrrolin-2-one derivative characterized by a five-membered α,β-unsaturated γ-lactam ring bearing a stereodefined (R)-α-methylbenzyl substituent on the lactam nitrogen. This scaffold places the compound within a class of heterocycles recognized for their utility as chiral building blocks and intermediates in medicinal chemistry, particularly as precursors to pyrrolidin-2-ones found in numerous alkaloids and bioactive molecules. [1]
[1] Ali, Y.; Alam, M. S.; Hamid, H.; Hussain, A. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Orient. J. Chem. 2014, 30 (1). http://www.orientjchem.org/vol30no1/23hpyrrolone-a-biologically-active-scaffold/ (accessed 2026-04-25). View Source
Why This 3-Pyrrolin-2-one Is Irreplaceable
The 3-pyrrolin-2-one scaffold is highly sensitive to the nature of the N-substituent, which governs the compound's conformational rigidity, electronic character, and steric environment at the reactive α,β-unsaturated lactam. [1] The (R)-α-methylbenzyl group on this compound introduces a specific, non-racemizable chiral center in immediate proximity to the reaction site, a feature absent in achiral N-benzyl or N-H analogs. Generic substitution with a different N-alkyl or N-aryl analog, or even the (S)-enantiomer, would fundamentally alter the stereochemical outcome of any subsequent conjugate addition, cycloaddition, or N-acyliminium ion chemistry, making the compound non-interchangeable in asymmetric synthetic pathways. [2]
[1] Sciencedirect. Chapter Six - Reactions of 3-pyrrolin-2-ones. In Advances in Heterocyclic Chemistry; 2019. https://www.sciencedirect.com/science/chapter/bookseries/abs/pii/S0065272518300369 (accessed 2026-04-25). View Source
[2] Ali, Y.; Alam, M. S.; Hamid, H.; Hussain, A. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Orient. J. Chem. 2014, 30 (1). http://www.orientjchem.org/vol30no1/23hpyrrolone-a-biologically-active-scaffold/ (accessed 2026-04-25). View Source
The (R)-configured α-methylbenzyl group on the lactam nitrogen establishes a fixed chiral environment that can bias the facial selectivity of nucleophilic conjugate additions to the C3–C4 double bond. This is a fundamental strategy for accessing enantioenriched 4-substituted pyrrolidin-2-ones, substructures prevalent in alkaloid natural products. The use of the single (R)-enantiomer is essential; the racemate or (S)-enantiomer would deliver the opposite or a mixture of diastereomers, compromising the optical purity of the target. [1]
N-Acyliminium Ion Precursor for Alkaloid Synthesis
3-Pyrrolin-2-ones bearing a chiral N-substituent serve as precursors to chiral N-acyliminium ions, enabling stereoselective C–C bond formation at the C5 position. This methodology has been applied in the total synthesis of complex natural products such as (−)-FR901483, where the chiral N-α-methylbenzyl group directs the stereochemical outcome of key bond-forming steps. [2]
MDM2-p53 Antagonist Discovery Building Block
The 3-pyrrolin-2-one core has been identified as a viable scaffold for MDM2-p53 protein-protein interaction inhibitors. The presence of an N-α-methylbenzyl chiral auxiliary on this scaffold introduces steric and stereoelectronic features that can be exploited during structure-activity relationship (SAR) exploration to probe the chiral binding pocket of MDM2. While specific data for this compound are lacking, the class precedent supports its use as a chiral entry point for medicinal chemistry campaigns. [3]
[1] Ali, Y.; Alam, M. S.; Hamid, H.; Hussain, A. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Orient. J. Chem. 2014, 30 (1). http://www.orientjchem.org/vol30no1/23hpyrrolone-a-biologically-active-scaffold/ (accessed 2026-04-25). View Source
[2] Sciencedirect. Chapter Six - Reactions of 3-pyrrolin-2-ones. In Advances in Heterocyclic Chemistry; 2019. https://www.sciencedirect.com/science/chapter/bookseries/abs/pii/S0065272518300369 (accessed 2026-04-25). View Source
[3] Surmiak, E. et al. A Unique Mdm2-Binding Mode of the 3-Pyrrolin-2-one- and 2-Furanone-Based Antagonists of the p53-Mdm2 Interaction. ACS Chem. Biol. 2016, 11 (12), 3310–3318. https://pubmed.ncbi.nlm.nih.gov/27709883/ (accessed 2026-04-25). View Source
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